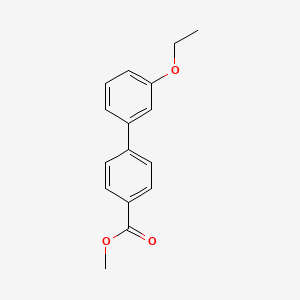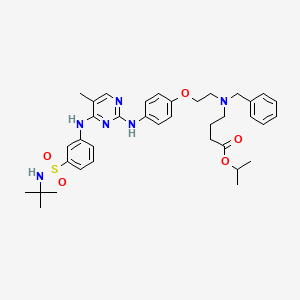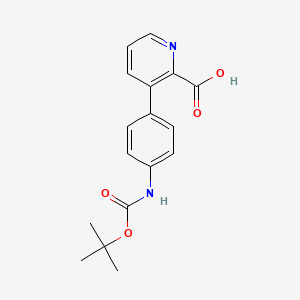
Carisoprodol-D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carisoprodol-D7 is a deuterated form of carisoprodol, a centrally acting muscle relaxant. It is primarily used in scientific research as an internal standard for carisoprodol testing or isotope dilution methods by gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry. Carisoprodol itself is widely prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carisoprodol-D7 is synthesized by incorporating deuterium atoms into the carisoprodol molecule. The synthesis involves the reaction of deuterated isopropylamine with 2-methyl-2-propyl-1,3-propanediol dicarbamate. The reaction is typically carried out in the presence of a deuterated solvent such as deuterated methanol .
Industrial Production Methods: The industrial production of this compound involves the use of advanced techniques such as liquid chromatography-tandem mass spectrometry to ensure the purity and consistency of the compound. The process includes the use of certified reference materials and stringent quality control measures to maintain the integrity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Carisoprodol-D7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its primary metabolite, meprobamate.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide are commonly employed.
Major Products Formed:
Oxidation: Meprobamate is the major product formed from the oxidation of this compound.
Reduction and Substitution: The specific products depend on the reagents and conditions used.
Applications De Recherche Scientifique
Carisoprodol-D7 is extensively used in scientific research for various applications, including:
Chemistry: It serves as an internal standard in analytical chemistry for the quantitation of carisoprodol and its metabolites.
Biology: The compound is used in pharmacokinetic studies to understand the metabolism and excretion of carisoprodol.
Medicine: this compound is employed in clinical toxicology and urine drug testing to monitor pain prescription compliance.
Industry: It is used in forensic analysis to detect the presence of carisoprodol in biological samples
Mécanisme D'action
The precise mechanism of action of Carisoprodol-D7 is not completely understood. it is believed to exert its effects through central nervous system depression. In animal studies, carisoprodol appears to block interneuronal activity in the descending reticular formation and spinal cord, thereby altering pain perception. The compound’s sedative effects are thought to contribute to its muscle relaxant properties .
Comparaison Avec Des Composés Similaires
Carisoprodol-D7 is unique due to its deuterated nature, which enhances its stability and allows for more accurate analytical measurements. Similar compounds include:
Carisoprodol: The non-deuterated form, widely used as a muscle relaxant.
Meprobamate: The primary metabolite of carisoprodol, known for its anxiolytic effects.
Methocarbamol: Another centrally acting muscle relaxant with similar therapeutic uses
This compound stands out due to its application in precise analytical methods and its role in enhancing the accuracy of pharmacokinetic studies.
Propriétés
Numéro CAS |
1218911-16-0 |
|---|---|
Formule moléculaire |
C12H24N2O4 |
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3,7D2,8D2 |
Clé InChI |
OFZCIYFFPZCNJE-GDXCJPCVSA-N |
SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C |
SMILES isomérique |
[2H]C([2H])([2H])C(CCC)(C([2H])([2H])OC(=O)N)C([2H])([2H])OC(=O)NC(C)C |
SMILES canonique |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


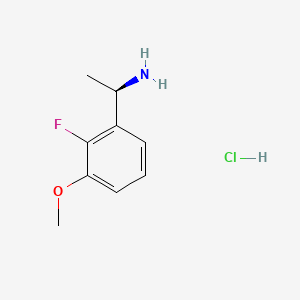
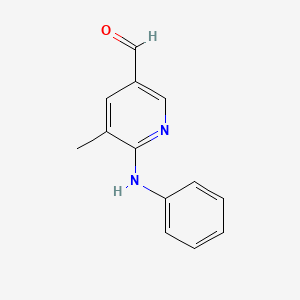
![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)
![Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B578454.png)
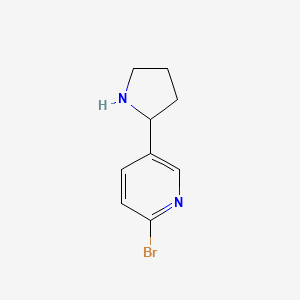
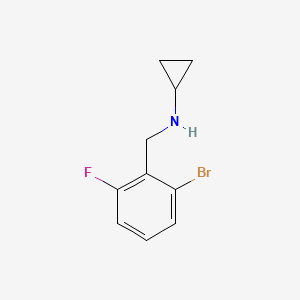
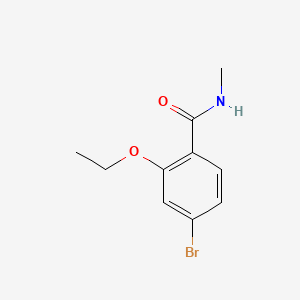
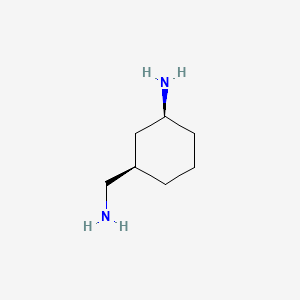
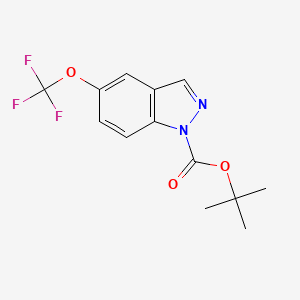
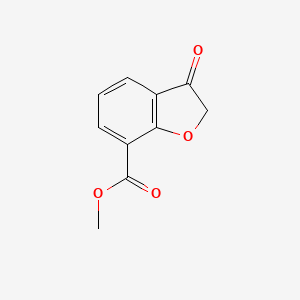
![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B578464.png)
